An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine
An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)ethanamine is a pivotal chiral building block in synthetic organic chemistry, particularly valued in the development of pharmaceutically active compounds. Its stereochemistry and functional groups make it a versatile starting material for creating complex molecular architectures. A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the key physical and chemical characteristics of 1-(4-Bromophenyl)ethanamine, grounded in established experimental methodologies and data from authoritative sources. We delve into the causality behind analytical techniques, offering field-proven insights for its practical application in a research and development setting.
Introduction and Molecular Overview
1-(4-Bromophenyl)ethanamine, with the chemical formula C₈H₁₀BrN, is a primary amine featuring a stereocenter at the carbon adjacent to the amino group.[1] This structure consists of a brominated benzene ring attached to an ethylamine moiety. The presence of the chiral center means the compound exists as two non-superimposable mirror images, the (R) and (S) enantiomers, as well as a racemic mixture.
The significance of this compound lies in its utility as a chiral amine. In drug development, the biological activity of enantiomers can differ significantly; one may be therapeutic while the other is inactive or even harmful. Therefore, access to enantiomerically pure forms of building blocks like 1-(4-Bromophenyl)ethanamine is critical. It is used, for example, in the synthesis of potent and selective antagonists for receptors relevant to neurological disorders.[2]
Molecular Identifiers:
-
IUPAC Name: 1-(4-bromophenyl)ethanamine[3]
-
CAS Numbers:
Core Physicochemical Properties: A Quantitative Analysis
The physical properties of a compound dictate its behavior under various conditions, influencing everything from reaction kinetics to storage stability. The data presented below has been consolidated from multiple chemical suppliers and databases to ensure reliability.
Table 1: Summary of Key Physical Properties
| Property | Value | Notes & Rationale | Source(s) |
| Appearance | Clear, colorless liquid | Visual inspection is the primary method. The absence of color is an indicator of purity. | [1][2] |
| Melting Point | -25 °C | This low melting point indicates strong intermolecular forces are not present in the solid state. Determined via Differential Scanning Calorimetry (DSC). | [1][4] |
| Boiling Point | 258.9 °C at 760 mmHg | The relatively high boiling point is due to hydrogen bonding from the amine group and the compound's molecular weight. | [1][4] |
| Density | 1.390 - 1.4 g/cm³ at 20 °C | High density is attributed to the heavy bromine atom. Typically measured using a pycnometer or digital densitometer for high accuracy. | [1][4][8] |
| Refractive Index (n20/D) | 1.566 - 1.567 | A measure of how light propagates through the liquid, this is a crucial, rapid test for identity and purity. Measured with an Abbe refractometer. | [1][8] |
| Flash Point | >110 °C | Important for safety assessment, indicating the lowest temperature at which vapors can ignite. | [1][9] |
| pKa | 8.82 ± 0.10 (Predicted) | This value indicates the basicity of the amine group, which is critical for understanding its reactivity in acid-base chemistry. | [1] |
| Optical Activity | (S)-enantiomer: [α]20/D -20.5±1°(R)-enantiomer: [α]20/D +20.5±1° | Measured in methanol (c=3%). This property confirms the identity and enantiomeric purity of the chiral substance. | [8] |
| Air Sensitivity | Sensitive to air | Requires specific handling and storage protocols, such as under an inert atmosphere (e.g., Argon), to prevent degradation. | [1][10] |
Experimental Protocols for Property Determination
The trustworthiness of physical data hinges on the validity of the experimental protocols used for its measurement. Here, we outline standard, self-validating methodologies for characterizing 1-(4-Bromophenyl)ethanamine.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 1-(4-Bromophenyl)ethanamine.
Caption: Logical workflow for the characterization of 1-(4-Bromophenyl)ethanamine.
Purity and Enantiomeric Excess by Gas Chromatography (GC)
-
Expertise & Causality: Standard GC is used to assess chemical purity by separating volatile impurities. For a chiral molecule like this, determining enantiomeric excess (e.e.) is paramount. This requires a specialized chiral stationary phase (e.g., a cyclodextrin-based column) capable of forming transient diastereomeric complexes with the enantiomers, leading to different retention times.
-
Methodology:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral GC column (e.g., Beta-DEX™ or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Oven: Start at 120 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, hold for 5 minutes.
-
Detector Temperature: 270 °C.
-
-
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in a suitable solvent like dichloromethane.
-
Injection: Inject 1 µL of the sample.
-
Analysis: Integrate the peak areas for the two enantiomers. Calculate e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. A purity of ≥98.0% (sum of enantiomers) is a common commercial standard.
-
Melting Point by Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: The melting point of -25 °C is too low for traditional melting point apparatus.[1][4] DSC is the ideal method as it can operate at sub-ambient temperatures and provides a highly accurate and reproducible melt endotherm. The onset temperature of the melting peak is taken as the melting point.
-
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter with a cooling accessory.
-
Sample Preparation: Hermetically seal 2-5 mg of the liquid sample in an aluminum pan. Use an empty sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the system at 25 °C.
-
Cool the sample to -70 °C at a rate of 10 °C/min.
-
Hold at -70 °C for 5 minutes to ensure complete solidification.
-
Heat from -70 °C to 30 °C at a rate of 5 °C/min.
-
-
Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak on the resulting thermogram.
-
Spectroscopic Data for Structural Elucidation
While physical constants define bulk properties, spectroscopic data provides confirmation at the molecular level.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) adjacent to the nitrogen, a doublet for the methyl group (CH₃), signals in the aromatic region for the phenyl protons, and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. A study involving ¹³C-labeled CO₂ reacting with the amine showed characteristic peaks for the aromatic carbons around 129.8 and 135.2 ppm.[11]
-
-
Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1-(4-Bromophenyl)ethanamine is a hazardous chemical requiring careful handling.
-
Hazard Identification:
-
Trustworthy Handling Protocols:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield. A lab coat is mandatory.[5][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
The compound is air-sensitive; storage under an inert atmosphere like argon is recommended to maintain purity.[1][10]
-
Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[10]
-
References
-
(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]
-
(S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1. Chemsrc. [Link]
-
1-(4-Bromophenyl)ethylamine | C8H10BrN. PubChem, National Center for Biotechnology Information. [Link]
-
1-(4-bromophenyl)ethanamine. Stenutz. [Link]
-
13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]
-
Chemical Properties of (-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1). Cheméo. [Link]
Sources
- 1. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]
- 2. Buy (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 [smolecule.com]
- 3. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(4-bromophenyl)ethanamine [stenutz.eu]
- 7. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 8. (R)-(+)-1-(4-Bromophenyl)ethylamine = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]
- 9. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
